1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3,4-Difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-difluorophenyl group at position 1 and an N-methyl substitution on the amine at position 3. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds widely studied for their kinase inhibitory properties, particularly targeting enzymes such as Src, EGFR, and BTK .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N5/c1-15-11-8-5-18-19(12(8)17-6-16-11)7-2-3-9(13)10(14)4-7/h2-6H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZCUHJZTANIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 6
The pyrazolo[3,4-d]pyrimidine core contains reactive positions susceptible to nucleophilic substitution, particularly at the 6-position. Chlorinated derivatives of this scaffold (e.g., 6-chloro analogs) are common intermediates for further functionalization:
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates nucleophilic displacement of halogens (e.g., Cl) at position 6. Reactions proceed via an SNAr mechanism, stabilized by resonance within the heterocycle .
Functionalization of the N-Methylamine Group
The secondary amine at position 4 can undergo selective alkylation or acylation under controlled conditions:
Limitations : Steric hindrance from the methyl group reduces reactivity compared to primary amines. Harsher conditions (e.g., prolonged heating) are required for complete conversion.
Electrophilic Aromatic Substitution on the Pyrazolo[3,4-d]Pyrimidine Core
The fused heterocycle exhibits moderate electrophilic reactivity at electron-rich positions (e.g., C5):
| Reaction Type | Reagents/Conditions | Products Formed | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | 42% | |
| Halogenation | Br₂, FeBr₃, CHCl₃ | 5-Bromo analog | 37% |
Regioselectivity : Electrophiles preferentially attack C5 due to activation by the adjacent pyrimidine nitrogen .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at halogenated positions:
Key Insight : The 6-position shows higher reactivity in cross-coupling compared to other positions due to better leaving-group ability .
Reactivity of the 3,4-Difluorophenyl Substituent
The difluorophenyl group influences electronic properties but exhibits limited direct reactivity:
Explanation : The strong C–F bond and electron-withdrawing effects of fluorine resist substitution under standard conditions.
Oxidation and Reduction Pathways
The heterocyclic core remains stable under mild redox conditions:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | N-Oxide formation at pyrimidine N | 28% |
| Reduction | H₂, Raney Ni, EtOH | Partial saturation of pyrimidine ring | 34% |
Complexation with Metal Ions
The N-methylamine and pyrimidine N atoms act as weak ligands:
| Metal Ion | Conditions | Complex Type | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(II) | Methanol, RT | Monodentate | 2.1 | |
| Zn(II) | Aqueous buffer, pH 7.4 | No significant binding | – |
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Properties
Impact of Aryl Substituents
- Fluorophenyl vs.
- Mono- vs. Di-fluorophenyl: Compared to 7a (4-fluorophenyl), the 3,4-difluoro substitution likely increases lipophilicity, which could improve membrane permeability and central nervous system (CNS) penetration .
Amine Substitution Patterns
- N-Methyl vs. Bulky Amines: The target’s N-methyl group contrasts with bulkier substituents like cyclohexyl (Ev12) or morpholinoethyl (Ev11). Smaller amines like N-methyl may reduce steric hindrance, improving binding to kinase ATP pockets, while enhancing metabolic stability compared to tertiary amines .
- Safety Profiles : Compounds with N-phenyl or N-diphenyl groups (e.g., 3a) exhibit moderate acute toxicity (LD50 > 1000 mg/kg), suggesting that the N-methyl group in the target compound may further improve safety .
Kinase Selectivity
- Src vs. BTK Inhibition: PP2 (Src inhibitor) and ZYBT1 (BTK inhibitor) demonstrate that minor structural changes (e.g., tert-butyl vs. acrylamide substituents) drastically alter kinase selectivity. The target compound’s 3,4-difluorophenyl group may favor binding to specific kinases, though experimental validation is needed .
- Anticancer Potential: Compounds like 7a (EGFR/ErbB2 inhibitor) highlight the scaffold’s versatility. The target’s difluorophenyl group could modulate selectivity toward tyrosine kinases over serine/threonine kinases .
ADME and Toxicity
- Mutagenicity Risks : Pyrazolo[3,4-d]pyrimidines with benzyl or aryl groups (e.g., N-benzyl-1-methyl in Ev7) show mutagenicity in Ames tests. The target’s 3,4-difluorophenyl group may mitigate this risk due to reduced aromatic reactivity .
- CNS Penetration : Piperidinylmethyl substituents (Ev9) enhance CNS penetration, but the target’s N-methyl and difluorophenyl groups may balance lipophilicity and polarity for optimal bioavailability .
Biological Activity
1-(3,4-difluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 223.22 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with a difluorophenyl substituent, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit a range of biological activities:
- Anticancer Activity : Numerous studies have demonstrated the ability of pyrazolo[3,4-d]pyrimidines to inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor. Kinases are critical targets in cancer therapy as they play essential roles in cell signaling pathways that regulate cell growth and survival. Compounds in this class have been shown to selectively inhibit certain kinases involved in tumorigenesis .
Anticancer Studies
A study by Zhang et al. (2022) synthesized multiple derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their anticancer properties . The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 5.2 |
| Compound B | HepG2 | 7.8 |
| Compound C | A549 | 10.0 |
This table illustrates that the synthesized compounds exhibited varying degrees of potency against different cancer cell lines.
Mechanistic Insights
The mechanism of action for these compounds often involves the inhibition of specific signaling pathways. For example, pyrazolo[3,4-d]pyrimidines have been shown to inhibit the PI3K/AKT pathway, which is frequently activated in cancers .
Case Studies
- Case Study on Lung Cancer : In a preclinical model using A549 lung cancer cells, treatment with a related pyrazolo compound resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's ability to induce apoptosis via caspase activation .
- Case Study on Breast Cancer : Another study focused on MDA-MB-231 cells found that the compound inhibited cell migration and invasion, suggesting potential use in metastasis prevention .
Q & A
Q. Example Protocol :
Start with 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Perform Suzuki coupling with 3,4-difluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as base, in DMF/water at 80°C .
Purify via column chromatography or recrystallization (acetonitrile preferred) .
Q. Table 1: Synthetic Methods for Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Basic: How are structural and purity characteristics validated for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.45 ppm, aromatic protons at δ 7.0–8.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 432.6 for CNS-penetrant analogs) .
- HPLC : Purity >95% is standard; use C18 columns with acetonitrile/water gradients .
Critical Note : Impurities often arise from incomplete coupling (e.g., residual boronic acid) or side reactions during alkylation. Use preparative HPLC for challenging separations .
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variability) be resolved for kinase inhibitors in this structural class?
Methodological Answer:
Discrepancies in IC₅₀ values may arise from:
- Assay conditions : ATP concentration (use Km-adjusted ATP levels) .
- Cellular context : Off-target effects in complex models (validate with kinase profiling panels) .
- Compound stability : Degradation in DMSO stock solutions (confirm stability via LC-MS before assays) .
Case Study : Compound 13an (Src IC₅₀ = 0.003 μM) showed toxicity in vivo due to off-target MAPK inhibition. Resolution: Optimize substituents (e.g., cyclohexyl-hydroxy groups) to enhance selectivity .
Q. Table 2: Selectivity Profiling of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
| Compound | Target (IC₅₀) | Off-Target Hits | Evidence |
|---|---|---|---|
| 13an | Src (0.003 μM) | KDR, MAPK kinases | |
| 7a | RET (100 nM) | Minimal off-target |
Advanced: What strategies improve CNS penetration for pyrazolo[3,4-d]pyrimidin-4-amine-based therapeutics?
Methodological Answer:
Key parameters for CNS penetration:
- Lipophilicity : Aim for logP 2–3 (introduce cyclopropoxy or trifluoromethyl groups) .
- Molecular Weight : Keep <450 Da (e.g., 3-(2-cyclopropoxyquinolin-6-yl) derivatives) .
- P-glycoprotein efflux : Avoid hydrogen bond donors (replace -NH₂ with methyl groups where possible) .
Example : Compound 20 (CNS-penetrant anti-Toxoplasma agent) achieved logP 3.1 and MW 432.5 .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
- Kinase inhibition : Use HTRF® kinase assays (e.g., Src, RET, MAPK) with recombinant proteins .
- Cell viability : TNBC cell lines (MDA-MB-231) for antiproliferative effects .
- Secondary assays : Phospho-ERK1/2 Western blotting to confirm target modulation .
Advanced: How are structure-activity relationships (SAR) analyzed computationally for this scaffold?
Methodological Answer:
- Docking studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 2SRC) to predict binding modes .
- Hydrophobic interactions : Extend side chains (e.g., naphthylmethyl groups) to occupy hydrophobic pockets .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .
SAR Insight : 3-(Phenylethynyl) groups enhance Src affinity, while N-methylation reduces cytotoxicity .
Advanced: How to design in vivo studies balancing efficacy and toxicity for kinase inhibitors?
Methodological Answer:
- Dose optimization : Start with MTD studies in rodents (e.g., 50 mg/kg for 13an ) .
- Biomarker monitoring : Track phospho-RET in plasma via ELISA .
- Toxicity endpoints : Assess liver enzymes (ALT/AST) and body weight weekly .
Basic: What analytical challenges arise in characterizing novel analogs, and how are they addressed?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
